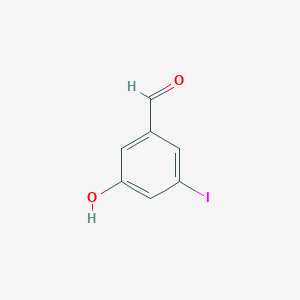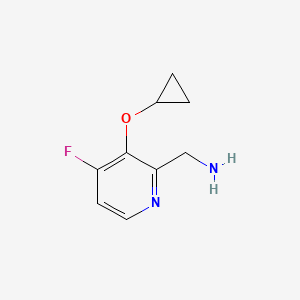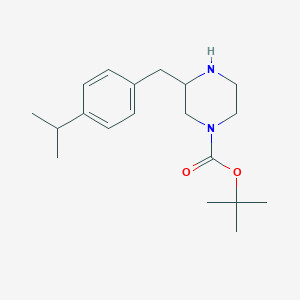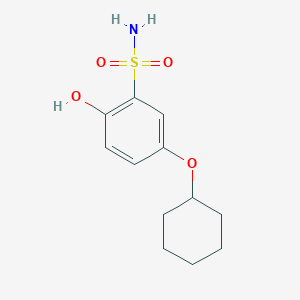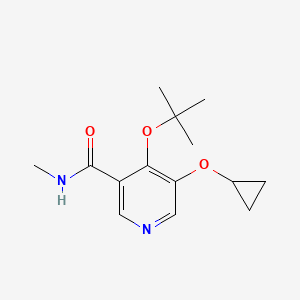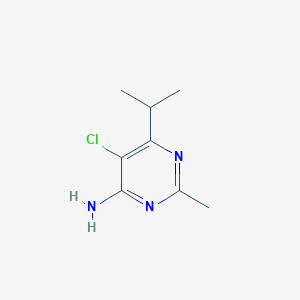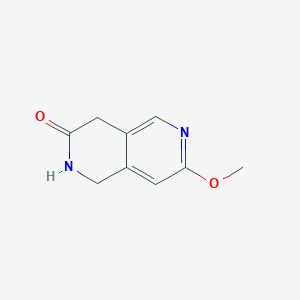
7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of 2-aminopyridine derivatives: This method involves the reaction of 2-aminopyridine with suitable aldehydes or ketones under acidic or basic conditions.
Condensation reactions: These reactions involve the condensation of methoxy-substituted pyridine derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-2,6-naphthyridin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.
7-Hydroxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and applications.
Uniqueness
The presence of the methoxy group in 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-methoxy-2,4-dihydro-1H-2,6-naphthyridin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-7-4-10-8(12)2-6(7)5-11-9/h3,5H,2,4H2,1H3,(H,10,12) |
InChI Key |
WGDTXJNGMBVIAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CC(=O)NCC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


